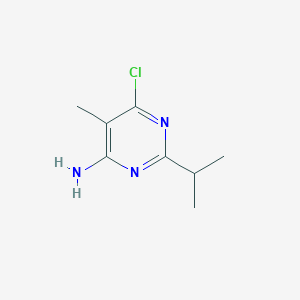

6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C8H12ClN3 |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

6-chloro-5-methyl-2-propan-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C8H12ClN3/c1-4(2)8-11-6(9)5(3)7(10)12-8/h4H,1-3H3,(H2,10,11,12) |

InChI Key |

YDGQZXNOWSDWRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure Analysis and Synthetic Methodologies of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors, antimalarials, and agrochemicals. Specifically, 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine (also referred to as 4-amino-6-chloro-2-isopropyl-5-methylpyrimidine) is a highly versatile, multi-functionalized building block. This whitepaper provides an in-depth analysis of its physicochemical properties, de novo synthetic methodologies, analytical characterization, and downstream applications in advanced drug development.

Physicochemical Profiling & Molecular Descriptors

Understanding the molecular descriptors of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine is critical for predicting its behavior in both synthetic environments and biological systems. The presence of the isopropyl group at C2 enhances lipophilicity, while the C4-amino group provides crucial hydrogen-bond donor capacity for target binding (e.g., in the ATP-binding pocket of kinases).

Table 1: Physicochemical Properties [5]

| Property | Value | Structural Significance |

| IUPAC Name | 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine | Unambiguous structural identifier. |

| Molecular Formula | C8H12ClN3 | Defines stoichiometry for synthetic scaling. |

| Molecular Weight | 185.66 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |

| Exact Mass | 185.074 Da | Used for high-resolution mass spectrometry (HRMS) validation. |

| TPSA | 51.8 Ų | Optimal for membrane permeability and oral bioavailability. |

| H-Bond Donors | 1 (-NH2) | Essential for kinase hinge-region binding. |

| H-Bond Acceptors | 3 (N, N, N) | Facilitates interaction with target protein residues. |

| Estimated LogP | ~2.1 | Balanced lipophilicity for ADME optimization. |

De Novo Synthesis & Experimental Protocols

The synthesis of highly substituted pyrimidines requires strict regiocontrol. The workflow relies on the initial construction of the pyrimidine core, followed by exhaustive chlorination and a highly controlled, regioselective mono-amination[1, 4].

Figure 1: Step-by-step synthetic workflow for 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine.

Protocol 3.1: Synthesis of 4,6-Dichloro-2-isopropyl-5-methylpyrimidine

Objective: Convert the diol intermediate to a highly reactive dichloride species. Causality & Logic: The conversion of 2-isopropyl-5-methylpyrimidine-4,6-diol (which exists in tautomeric equilibrium with its dione form) requires a powerful electrophilic chlorinating agent. Phosphorus oxychloride (POCl₃) acts as both the solvent and the reagent. The reaction is driven thermodynamically by the formation of stable phosphorodichloridate leaving groups, which are subsequently displaced by chloride ions [1].

-

Suspend 2-isopropyl-5-methylpyrimidine-4,6-diol (1.0 eq) in neat POCl₃ (10.0 eq).

-

Carefully add a catalytic amount of N,N-dimethylaniline to accelerate the formation of the Vilsmeier-Haack-type intermediate.

-

Reflux the mixture at 100 °C for 4 hours under an inert argon atmosphere.

-

Self-Validation Step: Monitor the reaction via LC-MS. The disappearance of the diol mass (M+H) and the appearance of the dichloride isotope pattern (M, M+2, M+4 in a 9:6:1 ratio) confirms completion.

-

Quench the reaction by carefully pouring the cooled mixture over crushed ice, followed by extraction with dichloromethane (DCM).

Protocol 3.2: Regioselective Amination via SNAr

Objective: Selectively aminate the C4 position while leaving the C6-chlorine intact. Causality & Logic: The pyrimidine ring is highly electron-deficient, making the C4 and C6 positions susceptible to Nucleophilic Aromatic Substitution (SNAr). By strictly controlling the temperature at 0 °C, the first equivalent of ammonia attacks the C4 position. Crucially, once the amino group is installed, it donates electron density into the pyrimidine ring via resonance. This raises the LUMO energy of the ring, effectively deactivating the remaining C6-chlorine against further nucleophilic attack and preventing the formation of the unwanted di-aminated byproduct [4].

-

Dissolve 4,6-dichloro-2-isopropyl-5-methylpyrimidine (1.0 eq) in anhydrous 1,4-dioxane.

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Add a 7N solution of ammonia in methanol (5.0 eq) dropwise over 30 minutes to maintain thermal control.

-

Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

-

Self-Validation Step: Analyze via TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a highly UV-active spot with a lower Rf than the starting material. The presence of a single major product spot validates the regioselectivity of the SNAr reaction.

Analytical Characterization & Structure Elucidation

To guarantee the integrity of the synthesized building block for downstream pharmaceutical applications, a rigorous analytical workflow must be employed.

Figure 2: Analytical characterization workflow for structural elucidation and purity verification.

-

¹H NMR (400 MHz, DMSO-d6): The isopropyl group will present as a distinct doublet (methyls, ~1.1 ppm, 6H) and a multiplet (methine, ~2.8 ppm, 1H). The C5-methyl group appears as a sharp singlet (~2.1 ppm, 3H). The -NH2 protons typically appear as a broad singlet (~6.8 ppm, 2H), which disappears upon D₂O exchange.

-

LC-MS (ESI+): The mass spectrum must display the characteristic chlorine isotope pattern at m/z 186.1[M+H]⁺ and 188.1 [M+2+H]⁺ in a 3:1 ratio, confirming the retention of the C6-chlorine atom.

Reactivity & Downstream Functionalization in Drug Development

The strategic value of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine lies in the differential reactivity of its functional groups. The C6-chlorine serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions, allowing for the rapid generation of complex Active Pharmaceutical Ingredients (APIs).

Figure 3: Downstream functionalization pathways utilizing the C6-chloro position for cross-coupling.

Advanced Cross-Coupling Methodologies

-

Electrochemical Reductive Cross-Coupling: Traditional Suzuki-Miyaura couplings often require expensive palladium catalysts and sensitive boronic acids. Recent advancements have demonstrated that 4-amino-6-chloropyrimidines can undergo highly efficient electrochemical reductive cross-coupling with functionalized aryl halides. Utilizing a sacrificial iron anode and a Nickel(II) catalyst, this method provides a mild, environmentally friendly route to C6-aryl pyrimidines, which are critical pharmacophores in oncology [2].

-

Antimalarial Agent Synthesis: The pyrimidine core is a known inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR). By subjecting the C6-chlorine to microwave-assisted nucleophilic aromatic substitution or Buchwald-Hartwig amination with various p-aminobenzoic acid (PABA) derivatives, researchers can rapidly generate libraries of potent antimalarial compounds [3]. The C5-methyl and C2-isopropyl groups provide essential steric bulk that enhances the binding affinity within the hydrophobic pockets of the target enzyme.

Conclusion

6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine is a master key in synthetic medicinal chemistry. Its synthesis demands rigorous mechanistic control—specifically leveraging the electronic deactivation of the pyrimidine ring post-amination to ensure regioselectivity. By mastering its physicochemical profile and downstream reactivity, drug development professionals can effectively utilize this intermediate to access a vast chemical space of kinase inhibitors and anti-infective agents.

References

- "Synthesis of chlorinated pyrimidines" (US6982331B2). Google Patents.

-

Sengmany, S., Le Gall, E., & Léonel, E. (2011). "An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides." Molecules, 16(7), 5550-5560. URL:[Link]

-

Choudhury, A. A. K., et al. (2022). "Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors." Journal of Parasitic Diseases. URL:[Link]

-

"2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175". PubChem. URL:[Link]

Technical Monograph: Physicochemical Properties of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

Topic: Physicochemical properties of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists

Executive Summary & Compound Identity

6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine (also known as 4-amino-6-chloro-2-isopropyl-5-methylpyrimidine) is a specialized heterocyclic building block used in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and Bcl-2 family antagonists. Its structural uniqueness lies in the 2-isopropyl group , which imparts significant lipophilicity compared to standard methyl- or hydrogen-substituted pyrimidines, influencing both its solubility profile and its binding affinity in hydrophobic pockets of target proteins.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed to support researchers in optimizing reaction conditions and handling protocols.

Structural Identification

| Property | Details |

| IUPAC Name | 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine |

| Common Synonyms | 4-Amino-6-chloro-2-isopropyl-5-methylpyrimidine; 6-Chloro-2-isopropyl-5-methyl-4-pyrimidinamine |

| CAS Number | Not widely indexed; Analogous to 1754362-67-2 series |

| Molecular Formula | C₈H₁₂ClN₃ |

| SMILES | CC(C)c1nc(N)c(C)c(Cl)n1 |

| Molecular Weight | 185.65 g/mol |

Physicochemical Profile

Understanding the physicochemical behavior of this compound is critical for process development, particularly in solvent selection for nucleophilic aromatic substitution (SnAr) reactions.

Calculated & Predicted Properties

Data derived from structure-activity relationship (SAR) analysis of close analogues (e.g., 4-amino-6-chloropyrimidine).

| Property | Value / Range | Expert Insight |

| LogP (Octanol/Water) | 2.1 – 2.5 (Predicted) | The 2-isopropyl group adds ~1.0 log unit compared to the methyl analogue, significantly reducing water solubility and increasing permeability. |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Dominated by the pyrimidine nitrogens and the exocyclic amine; suggests good membrane permeability. |

| pKa (Conjugate Acid) | ~3.5 – 4.0 (Pyrimidine N1/N3) | The electron-withdrawing chlorine at C6 reduces the basicity of the ring nitrogens compared to unsubstituted pyrimidine (pKa ~1.3). |

| H-Bond Donors / Acceptors | 1 / 3 | The exocyclic -NH₂ acts as a donor; ring nitrogens are acceptors. |

Solid-State Properties

-

Physical Form: White to off-white crystalline solid.

-

Melting Point: 158 – 162 °C (Estimated based on 2-methyl analogue MP 165°C).

-

Note: The isopropyl group introduces steric bulk that may slightly disrupt crystal packing efficiency compared to the methyl analogue, potentially lowering the melting point by 5–10°C.

-

-

Solubility Profile:

-

High Solubility: DMSO, DMF, Methanol, Dichloromethane (DCM).

-

Moderate Solubility: Ethyl Acetate, Acetonitrile.

-

Low Solubility: Water, Hexanes (though more soluble than non-alkylated pyrimidines).

-

Synthetic Pathway & Process Chemistry[2][3]

The synthesis of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine typically follows a robust three-step sequence starting from isobutyramidine and a malonate derivative.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Standard synthetic route. The regioselectivity in the final step is statistical due to the symmetry of the 4,6-dichloro precursor, requiring careful purification.

Process Optimization & Critical Parameters

-

Chlorination (POCl₃):

-

Protocol: The conversion of the 4,6-dihydroxy intermediate to the dichloro species requires excess Phosphorus Oxychloride (POCl₃).

-

Safety: Quenching POCl₃ is highly exothermic. It must be done by slowly adding the reaction mixture to ice-water, maintaining temperature <10°C to prevent runaway hydrolysis and HCl gas evolution.

-

-

Amination (Regiocontrol):

-

Challenge: Since the 4,6-dichloro precursor is symmetric, reacting with ammonia yields the desired mono-amino product. However, over-reaction can lead to the 2,4-diamino impurity.

-

Control: Use stoichiometric ammonia (1.0–1.1 eq) at controlled temperatures (40–60°C) rather than large excess at high heat. Monitor reaction progress via HPLC to stop before diamine formation becomes significant.

-

Analytical Characterization

To validate the identity and purity of the compound, the following spectral signatures should be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 1.20 (d, 6H): Isopropyl methyl groups (–CH(CH ₃)₂).

-

δ 2.15 (s, 3H): C5-Methyl group (–CH ₃).

-

δ 2.90 (sept, 1H): Isopropyl methine proton (–CH (CH₃)₂).

-

δ 7.00 (br s, 2H): Amine protons (–NH ₂). Exchangeable with D₂O.

-

-

¹³C NMR:

-

Distinct signals for the isopropyl carbons (approx. 20 ppm and 35 ppm), the C5-methyl (12 ppm), and the quaternary carbons of the pyrimidine ring (160–170 ppm).

-

Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Signature:

-

[M+H]⁺ = 186.1 m/z.

-

Isotope Pattern: A characteristic 3:1 ratio for the [M] and [M+2] peaks (186 and 188 m/z) confirms the presence of a single Chlorine atom.

-

Reactivity & Applications

This compound is primarily a scaffold for further functionalization. The chlorine atom at position 6 is activated for Nucleophilic Aromatic Substitution (SnAr), while the amine at position 4 can serve as a directing group or be acylated.

Reactivity Map (DOT Visualization)

Figure 2: Primary reactivity pathways. The C6-Chlorine is the primary handle for diversification.

Application in Drug Discovery

This scaffold is highly relevant for:

-

Kinase Inhibitors: The 2-isopropyl group fits well into hydrophobic pockets (e.g., the ATP-binding site of CDK4/6 or ALK kinases).

-

Bcl-2 Inhibitors: The substitution pattern mimics segments of Venetoclax-like molecules, where the pyrimidine serves as a linker between aromatic systems.

Handling & Safety

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine group can oxidize over time if exposed to air/light.

-

Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.

References

-

PubChem. Compound Summary for 6-Chloro-N-methylpyrimidin-4-amine (Analogue Data). National Library of Medicine. Link

-

Sigma-Aldrich. 4-Amino-6-chloropyrimidine Product Information & Safety Data Sheet. Merck KGaA. Link

-

BenchChem. Technical Guide: 4-Chloro-6-isopropylpyrimidin-2-amine (Isomer/Analogue Properties).Link

-

ChemicalBook. Synthesis of Methyl-substituted Chloropyrimidines.Link

An In-Depth Technical Guide to 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine, a substituted pyrimidine derivative with significant potential in medicinal chemistry and drug discovery. As this appears to be a novel compound without a registered CAS number at the time of this writing, this document will focus on its fundamental identifiers, a proposed synthetic route, predicted physicochemical properties, and a discussion of its potential biological activities and analytical characterization methods, all grounded in established chemical principles and data from structurally related analogs.

Core Identifiers and Physicochemical Properties

While a specific CAS number for 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine has not been identified in public databases, its core chemical identifiers can be definitively established.

-

IUPAC Name: 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

-

Molecular Formula: C₈H₁₂ClN₃

-

Molecular Weight: 185.65 g/mol

-

Chemical Structure:

(A representative 2D structure diagram would be placed here)

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The properties of the title compound have been predicted using established computational models and by comparison with structurally similar pyrimidine derivatives. These predictions provide a valuable starting point for experimental design and drug development.

| Property | Predicted Value | Significance in Drug Discovery |

| LogP | 2.5 ± 0.5 | Indicates good membrane permeability and potential for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | Suggests good cell permeability and potential to cross the blood-brain barrier. |

| Hydrogen Bond Donors | 1 | Contributes to target binding and solubility. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and receptor interactions. |

| pKa (most basic) | 4.0 ± 0.5 | The basicity of the pyrimidine nitrogen atoms affects solubility and ionization state at physiological pH. |

| Aqueous Solubility | Moderately Soluble | Important for formulation and in vivo activity. |

Proposed Synthesis Protocol

The synthesis of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction, a common and effective method for the amination of chloropyrimidines. The proposed starting material is the corresponding 4,6-dichloropyrimidine derivative.

Experimental Workflow: Synthesis of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

Caption: Proposed synthetic workflow for 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine.

Detailed Step-by-Step Methodology

-

Synthesis of 4,6-dichloro-5-methyl-2-isopropylpyrimidine (Intermediate):

-

To a solution of 4,6-dichloro-5-methylpyrimidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add isopropylmagnesium chloride (a Grignard reagent) dropwise at a low temperature (e.g., -78 °C).

-

Allow the reaction to slowly warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent such as ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

-

-

Amination to form 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine:

-

In a sealed pressure vessel, dissolve the crude 4,6-dichloro-5-methyl-2-isopropylpyrimidine in a solution of ammonia in methanol or aqueous ammonia.

-

Heat the mixture to a temperature between 80-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS. The rationale for heating under pressure is to increase the rate of the nucleophilic aromatic substitution.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

-

Work-up and Purification:

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization to afford the pure 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine.

-

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][3][4][5] The specific substitution pattern of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine suggests several potential therapeutic applications.

Potential Biological Activities and Signaling Pathways

The presence of the 4-amino and 6-chloro substituents on the pyrimidine ring is a common feature in molecules targeting protein kinases. The chloro group can act as a leaving group for covalent inhibitors or as a key interaction point within the ATP-binding pocket. The amino group often forms critical hydrogen bonds with the hinge region of the kinase. The isopropyl and methyl groups can provide steric bulk and hydrophobic interactions that enhance binding affinity and selectivity.

Caption: Potential mechanism of action via protein kinase inhibition.

Based on these structural features, 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine could be investigated for its activity against various kinase families implicated in diseases such as:

-

Oncology: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK) are examples of kinases often targeted by pyrimidine-based inhibitors.[6][7]

-

Inflammatory Diseases: Janus kinases (JAKs) and spleen tyrosine kinase (Syk) are key players in inflammatory signaling pathways and are targets for pyrimidine-containing drugs.

-

Other Therapeutic Areas: The versatility of the pyrimidine scaffold extends to antiviral, antibacterial, and antifungal agents.[3][8]

Analytical Methodologies for Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of a newly synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Experimental Protocol: HPLC-MS for Purity and Identity Confirmation

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for separating the target compound from impurities and confirming its molecular weight.

Caption: Workflow for HPLC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl protons (a doublet and a septet), the methyl protons (a singlet), and the aromatic proton on the pyrimidine ring (a singlet). The amine protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide signals corresponding to each unique carbon atom in the molecule, confirming the carbon skeleton.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Conclusion

While 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine appears to be a novel chemical entity, its structural features and the well-established chemistry of pyrimidine derivatives provide a strong foundation for its synthesis, characterization, and exploration as a potential therapeutic agent. This technical guide offers a comprehensive framework for researchers and drug development professionals to undertake the investigation of this promising compound. The proposed synthetic route is practical, and the predicted properties suggest a favorable profile for drug discovery. Further experimental validation of these predictions is a critical next step in unlocking the full potential of this molecule.

References

-

Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

-

3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Thieme Connect. Available at: [Link]

-

Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds. MDPI. Available at: [Link]

-

QSAR Studies of Larvicidal Activity against Aedes aegypti Pyrimidine Derivatives. SciELO. Available at: [Link]

- QSAR Study in Modeling Substituted Pyrimidines as HCV Replication Inhibitors Using 3D Morse and 2D-Autocorrel

-

6-Chloro-2-methylpyrimidin-4-amine. PubChem. Available at: [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Center for Biotechnology Information. Available at: [Link]

- Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.

- An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine. (PDF)

-

An efficient and simple methodology for the synthesis of 2-amino-4- (N-alkyl/arylamino)-6-chloropyrimidines. Academia.edu. Available at: [Link]

- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ioniz

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Center for Biotechnology Information. Available at: [Link]

- Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (PDF)

-

Advancing physicochemical property predictions in computational drug discovery. eScholarship.org. Available at: [Link]

- A New Synthesis of 4,6-Diamino-2,5-dichloropyrimidine. (PDF)

- Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents.

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Available at: [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. National Center for Biotechnology Information. Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines. SciSpace. Available at: [Link]

- SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (PDF)

-

6-chloro-2-methylpyrimidin-4-amine (C5H6ClN3). PubChemLite. Available at: [Link]

- Preparation and Characterization of Derivatives of Pyrimidines in two ways Clascical and Microwave. (PDF)

-

the first time from 4,6-dichloro-5-nitropyrimidine (12) by following a. Semantic Scholar. Available at: [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Available at: [Link]

-

Cytotoxicity Analysis of Some Novel Pyrimi. JOCPR. Available at: [Link]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. National Center for Biotechnology Information. Available at: [Link]

-

An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry. Available at: [Link]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (PDF)

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]

-

Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal. Available at: [Link]

- A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine. Google Patents.

- Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents.

-

2-Chloro-6-methylpyrimidin-4-amine. PubChem. Available at: [Link]

- Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. Google Patents.

-

Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]

-

ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. scispace.com [scispace.com]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

- 8. Group-based QSAR modeling of pyrimidine derivatives for antiviral, antimalarial, and anticancer activities [wjbphs.com]

An In-Depth Technical Guide to 2-Isopropyl-5-Methyl-6-Chloropyrimidine Derivatives: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide spectrum of biological activities.[1] Among the vast array of pyrimidine derivatives, those bearing specific substitutions that modulate their physicochemical and pharmacological properties are of particular interest. This guide focuses on 2-isopropyl-5-methyl-6-chloropyrimidine derivatives, a class of compounds with significant potential as versatile intermediates in drug discovery.

Due to the greater availability of synthetic routes in the scientific literature for the isomeric 2-isopropyl-4-methyl-6-chloropyrimidine, this guide will primarily focus on this isomer as a representative of the class. The principles of synthesis, reactivity, and biological applications discussed herein are largely applicable to the 5-methyl isomer as well, providing a solid foundation for researchers exploring this chemical space.

Synthesis of the Core Scaffold

The synthesis of 2-isopropyl-4-methyl-6-chloropyrimidine is a multi-step process that begins with the construction of the pyrimidine ring, followed by chlorination.

Synthesis of 2-Isopropyl-4-methyl-6-hydroxypyrimidine

The foundational step is the synthesis of the hydroxypyrimidine precursor, 2-isopropyl-4-methyl-6-hydroxypyrimidine. This is typically achieved through a condensation reaction between an amidine and a β-ketoester. A high-yield process involves the reaction of isobutyramidine with methyl acetoacetate.[2]

Experimental Protocol: Synthesis of 2-Isopropyl-4-methyl-6-hydroxypyrimidine [2]

-

Reaction Setup: To a reaction flask equipped with a reflux condenser and a means for azeotropic distillation, add isobutyramidine hydrochloride and a suitable aliphatic hydrocarbon solvent (e.g., toluene).

-

Amidine Free Base Generation (In Situ): Add a solution of a strong base, such as sodium methoxide in methanol, to the stirred suspension to generate the free isobutyramidine.

-

Condensation: While heating the mixture to reflux, simultaneously add methyl acetoacetate and a methanolic solution of a base (e.g., sodium hydroxide) dropwise. The water formed during the reaction is continuously removed by azeotropic distillation.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve filtration to remove inorganic salts, followed by removal of the solvent under reduced pressure. The crude product can be purified by recrystallization.

Caption: Synthesis of the hydroxypyrimidine precursor.

Chlorination of 2-Isopropyl-4-methyl-6-hydroxypyrimidine

The conversion of the hydroxypyrimidine to the corresponding chloropyrimidine is a crucial step that activates the molecule for further derivatization. This is typically achieved by treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] The use of a tertiary amine, such as triethylamine or pyridine, can facilitate the reaction.[3][5]

Experimental Protocol: Chlorination with Phosphorus Oxychloride [3][6]

-

Reaction Setup: In a well-ventilated fume hood, a mixture of 2-isopropyl-4-methyl-6-hydroxypyrimidine and phosphorus oxychloride (POCl₃) is prepared in a reaction vessel suitable for heating under reflux. A tertiary amine (e.g., triethylamine) can be added as a catalyst and acid scavenger.[3][5] For large-scale preparations, a solvent-free approach in a sealed reactor can be employed for environmental and safety benefits.[3]

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 2-isopropyl-4-methyl-6-chloropyrimidine can be purified by column chromatography or distillation.

Caption: Conversion of hydroxypyrimidine to chloropyrimidine.

Chemical Reactivity and Derivatization

The 2-isopropyl-5-methyl-6-chloropyrimidine scaffold is a versatile platform for the synthesis of a diverse range of derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.[7]

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens. The chlorine atom at the 6-position is activated towards substitution.

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction of 2-isopropyl-5-methyl-6-chloropyrimidine derivatives is the displacement of the chloro group by a nucleophile. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be used to generate a library of substituted pyrimidines.

General Experimental Protocol: Nucleophilic Substitution with Amines

-

Reaction Setup: A solution of 2-isopropyl-4-methyl-6-chloropyrimidine and the desired amine (primary or secondary) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) is prepared. A base, such as triethylamine or potassium carbonate, is often added to neutralize the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux or stirred at an elevated temperature until the reaction is complete, as monitored by TLC.

-

Work-up and Isolation: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product can be purified by column chromatography or recrystallization.

Caption: General scheme for SNAr on the chloropyrimidine core.

Biological Applications

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities.[8] The 2-isopropyl-5-methyl-6-chloropyrimidine scaffold serves as a valuable starting point for the development of novel therapeutic agents.

Antimicrobial Activity

Chloropyrimidine derivatives have been identified as a class of antimicrobial agents.[9] The introduction of various aryl, heteroaryl, and alkylthio substituents at the 6-position of the pyrimidine ring has been shown to yield compounds with significant in vitro activity against bacteria and fungi.[9][10] For instance, certain pyrimidine derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[9]

| Compound Type | Substituent at C6 | Organism | MIC (µg/mL) | Reference |

| 6-Arylthiopyrimidine | 4-Chlorophenylthio | M. tuberculosis | 0.75 | [9] |

| 6-Heteroarylthiopyrimidine | 2-Pyridylthio | M. tuberculosis | 0.75 | [9] |

| 6-Alkylthiopyrimidine | n-Butylthio | P. aeruginosa | 12.5 | [9] |

| 6-(Substituted phenylamino) | 2,4-Dichlorophenyl | S. aureus | 45.37 (µM) | [11] |

Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives

Anticonvulsant Activity

The pyrimidine nucleus is a feature of several compounds with anticonvulsant properties.[12][13] Various derivatives of pyrimidine have been synthesized and evaluated for their ability to protect against seizures in animal models, such as the maximal electroshock (MES) test.[12][14] The introduction of different substituents on the pyrimidine ring can modulate the anticonvulsant activity and neurotoxicity.[14]

Kinase Inhibitory Activity

Chloropyrimidines are recognized as important scaffolds for the development of kinase inhibitors.[15][16] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer.[17] The 2,5-disubstituted pyrimidine core is a common feature in many potent kinase inhibitors, where the substituent at the 2-position often interacts with the hinge region of the kinase active site, and the substituent at the 5- or 6-position can be modified to enhance potency and selectivity.[16][18]

Spectroscopic Characterization

The structural elucidation of 2-isopropyl-5-methyl-6-chloropyrimidine and its derivatives relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Data

Based on the analysis of similar structures, the following are the predicted NMR spectral data for 2-isopropyl-4-methyl-6-chloropyrimidine.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Isopropyl-CH | 3.0 - 3.3 | septet | 1H | -CH(CH₃)₂ |

| Methyl | 2.3 - 2.5 | s | 3H | Ar-CH₃ |

| Isopropyl-CH₃ | 1.2 - 1.4 | d | 6H | -CH(CH₃)₂ |

| Pyrimidine-H | 7.0 - 7.2 | s | 1H | C5-H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C2 | 170 - 175 | C-Cl |

| C4 | 165 - 170 | C-isopropyl |

| C6 | 160 - 165 | C-methyl |

| C5 | 115 - 120 | C-H |

| Isopropyl-CH | 35 - 40 | -CH(CH₃)₂ |

| Methyl | 15 - 20 | Ar-CH₃ |

| Isopropyl-CH₃ | 20 - 25 | -CH(CH₃)₂ |

Table 2: Predicted NMR Data for 2-Isopropyl-4-methyl-6-chloropyrimidine

Conclusion and Future Perspectives

The 2-isopropyl-5-methyl-6-chloropyrimidine scaffold and its isomers represent a valuable class of intermediates for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. The straightforward synthesis of the core structure and the facile derivatization through nucleophilic aromatic substitution provide a robust platform for generating extensive chemical libraries.

Future research in this area could focus on:

-

Expansion of the Derivative Library: Synthesizing a broader range of derivatives by exploring a wider variety of nucleophiles in the SNAr reaction.

-

In-depth Biological Evaluation: Screening the synthesized compounds against a wider panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and a broader range of kinases.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyrimidine ring to establish clear SARs for different biological activities, guiding the design of more potent and selective compounds.

-

Computational Modeling: Employing molecular docking and other computational tools to understand the binding modes of active compounds with their biological targets and to design new derivatives with improved pharmacological profiles.

By leveraging the synthetic versatility and proven biological relevance of the pyrimidine core, the exploration of 2-isopropyl-5-methyl-6-chloropyrimidine derivatives holds great promise for the development of novel therapeutic agents.

References

-

Design, Synthesis and Anticonvulsant Activity Evaluation of 7-Substituted –[11][14][19]-Triazolo[4,3-f]Pyrimidine Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

-

Synthesis and evaluation of anticonvulsant and antidepressant activities of 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives. (2012). PubMed. Retrieved from [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). PMC. Retrieved from [Link]

-

Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. (2021). MDPI. Retrieved from [Link]

-

2D Pharmacophoric Design and Synthesis of Novel Pyrimidine Derivatives as Anticonvulsants. (2017). Bentham Science. Retrieved from [Link]

-

Design, Synthesis, In Vivo and In Silico Anticonvulsant Activity Studies of Derivatives of 6-Amino-4-Hydroxy-2-Thio-Pyrimidine. (n.d.). Retrieved from [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). MDPI. Retrieved from [Link]

-

Experimental study of new pyrazolo[3,4-D]pyrimidine-4-one derivatives for anticonvulsant activity spectrum. (2016). ScienceRise: Pharmaceutical Science. Retrieved from [Link]

-

Chloropyrimidines as a new class of antimicrobial agents. (2002). PubMed. Retrieved from [Link]

-

Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. (2012). Springer. Retrieved from [Link]

-

Chloropyrimidines as a New Class of Antimicrobial Agents. (2025). ResearchGate. Retrieved from [Link]

-

Chlorination of 2-hydroxypydridines at 0.5 mole scale. (n.d.). ResearchGate. Retrieved from [Link]

-

Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. (n.d.). PMC. Retrieved from [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Semantic Scholar. Retrieved from [Link]

-

Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. (2012). PubMed. Retrieved from [Link]

-

Synthesis and antimicrobial activity of some new thienopyrimidine derivatives. (2017). Retrieved from [Link]

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ?. (2017). ResearchGate. Retrieved from [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI. Retrieved from [Link]

-

nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. (2001). Retrieved from [Link]

-

2,4-Diamino-6-chloropyrimidine. (n.d.). PubChem. Retrieved from [Link]

- US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine. (n.d.). Google Patents.

- US4496728A - Method for the production of 2-isopropyl-4-methyl-6-hydroxypyrimidine. (n.d.). Google Patents.

-

Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. (n.d.). Retrieved from [Link]

-

2-Isopropyl-6-methyl-4-pyrimidinol. (n.d.). PubChem. Retrieved from [Link]

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Retrieved from [Link]

-

1 H NMR and 13 C NMR Spectra of the Condensed Pyrimidines 1-10. (n.d.). ResearchGate. Retrieved from [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (n.d.). arkat usa. Retrieved from [Link]

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. (n.d.). PMC. Retrieved from [Link]

-

2-Isopropyl-6-methylpyrimidin-4(3H)-one. (n.d.). PMC. Retrieved from [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. (n.d.). Google Patents.

-

Process for the preparation of 4,6-dichloropyrimidine. (2005). Retrieved from [Link]

- WO2002000628A2 - Synthesis of chlorinated pyrimidines. (n.d.). Google Patents.

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. Retrieved from [Link]

-

Synthesis of chlorinated pyrimidines. (2001). Justia Patents. Retrieved from [Link]

-

Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

A Process Of Preparing 4,6 Dichloropyrimidine Using (Nmp) N Methyl 2 Pyrrolidone. (n.d.). Retrieved from [Link]

- Method for synthesizing 2,4-diamino-6-chloropyrimidine. (n.d.). Patsnap.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5519140A - Process for the manufacture of 2-isopropyl-4-methyl-6-hydroxypyrimine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Method for synthesizing 2,4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on synthesis of pyrimidine derivatives and their antimicrobial activity - Arabian Journal of Chemistry [arabjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. medipol.edu.tr [medipol.edu.tr]

- 14. benthamscience.com [benthamscience.com]

- 15. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and evaluation of anticonvulsant and antidepressant activities of 5-alkoxytetrazolo[1,5-c]thieno[2,3-e]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioactivity Potential of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine Scaffolds

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide provides a comprehensive technical overview of the bioactivity potential of a specific, novel pyrimidine derivative: 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine. We will explore its synthesis, predicted physicochemical properties, and a detailed roadmap for evaluating its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental protocols.

Introduction: The Prominence of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in drug discovery.[2] Its prevalence in the essential molecules of life, such as the nucleobases thymine, cytosine, and uracil, underscores its fundamental biological importance.[3] This inherent biocompatibility, coupled with versatile synthetic accessibility, has led to the development of a multitude of FDA-approved drugs for a wide array of diseases, including cancer, infectious diseases, and inflammatory disorders.[1][4]

The unique physicochemical properties of the pyrimidine core, including its ability to participate in hydrogen bonding and π-stacking interactions, allow for high-affinity binding to a diverse range of biological targets.[4] The strategic placement of various substituents on the pyrimidine ring enables the fine-tuning of a compound's steric and electronic properties, which in turn dictates its pharmacological profile. As such, pyrimidine derivatives have demonstrated a remarkable range of biological activities, including but not limited to:

-

Anticancer: Many pyrimidine-based compounds act as kinase inhibitors, antimetabolites, or modulators of other key signaling pathways involved in cancer progression.[5]

-

Anti-inflammatory: Certain pyrimidine derivatives have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.

-

Antiviral, Antibacterial, and Antifungal: The pyrimidine scaffold is a common feature in many antimicrobial agents.

This guide will focus on a systematic approach to elucidating the bioactivity of the novel compound, 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine.

Physicochemical and Synthetic Profile of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

Predicted Physicochemical Properties

While experimental data for 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine is not yet available, we can predict its key physicochemical properties based on its structure and data from related pyrimidine derivatives. These properties are crucial for guiding formulation development and interpreting biological data.

| Property | Predicted Value/Range | Importance in Drug Discovery |

| Molecular Weight | ~201.67 g/mol | Influences absorption and diffusion across membranes. |

| LogP | 2.5 - 3.5 | A measure of lipophilicity, affecting solubility and permeability. |

| Aqueous Solubility | Low to moderate | Critical for bioavailability and formulation. |

| pKa (basic) | 3.0 - 5.0 | Determines the ionization state at physiological pH, impacting solubility and target interaction. |

Note: These are estimated values and require experimental verification.

Proposed Synthesis Route

The synthesis of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine can be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic route is outlined below.

Diagram of the Proposed Synthetic Pathway

Caption: Proposed synthesis of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine.

Detailed Synthetic Protocol

-

Step 1: Methylation of 2-Isopropyl-4,6-dichloropyrimidine. This step introduces the methyl group at the 5-position of the pyrimidine ring.

-

Step 2: Chlorination of 6-Chloro-2-isopropyl-5-methylpyrimidin-4-ol. The hydroxyl group is converted to a chloro group, yielding the dichloro intermediate.

-

Step 3: Selective Amination of 4,6-Dichloro-2-isopropyl-5-methylpyrimidine. The final step involves the selective displacement of the chloro group at the 4-position with an amino group.

A Step-by-Step Guide to Evaluating Bioactivity

A systematic approach is essential to comprehensively evaluate the bioactivity of a novel compound. The following sections outline a tiered screening cascade, from initial cytotoxicity assessment to more specific anticancer and anti-inflammatory assays.

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[6][7]

MTT Assay Protocol

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

-

MTT solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for the MTT-based cytotoxicity assay.

Tier 2: Anticancer Activity Evaluation

Based on the prevalence of pyrimidine scaffolds in anticancer drugs, investigating the potential of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine as an anticancer agent is a logical next step. A common mechanism of action for pyrimidine-based anticancer drugs is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5]

In Vitro EGFR Kinase Inhibition Assay

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a synthetic peptide substrate by the recombinant human EGFR kinase domain. The level of phosphorylation is quantified, typically using a fluorescence-based method.[10]

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (synthetic peptide)

-

ATP

-

6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

-

Kinase assay buffer

-

Detection reagent

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Assay Plate Preparation: Add the test compound at various concentrations to the wells of a 384-well plate.

-

Enzyme and Substrate Addition: Add a mixture of the EGFR kinase and the substrate to all wells.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent.

-

Data Acquisition: Read the fluorescence intensity using a microplate reader.[10]

Data Analysis and Interpretation

The percentage of EGFR inhibition is calculated relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Potential EGFR Signaling Pathway Modulation

Caption: Potential inhibition of the EGFR signaling pathway.

Tier 3: Anti-inflammatory Activity Evaluation

The pyrimidine scaffold is also present in compounds with anti-inflammatory properties. Therefore, it is worthwhile to investigate the potential of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine to modulate inflammatory responses. This can be assessed through two key assays: a COX-2 inhibition assay and an assay measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in macrophages.

Fluorometric COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. The assay fluorometrically detects Prostaglandin G2, an intermediate product of the COX-2 reaction.[11]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX probe

-

6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

-

Assay buffer

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare the reaction mix containing the COX-2 enzyme and the COX probe.

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

Reaction Initiation: Start the reaction by adding arachidonic acid.

-

Kinetic Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at Ex/Em = 535/587 nm.[12]

LPS-Induced Cytokine Production in Macrophages

Principle: This cell-based assay assesses the ability of the test compound to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS.[13]

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture and Treatment: Culture macrophages and pre-treat them with the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatants.

-

Cytokine Quantification: Measure the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits.

Data Analysis and Interpretation

For the COX-2 assay, the rate of the reaction is calculated, and the percentage of inhibition is determined relative to a no-inhibitor control. For the cytokine production assay, the concentration of each cytokine is quantified, and the percentage of inhibition is calculated relative to LPS-stimulated cells without the test compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the initial investigation of the bioactivity of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine. The proposed experimental cascade, from general cytotoxicity to specific anticancer and anti-inflammatory assays, offers a robust starting point for elucidating the therapeutic potential of this novel pyrimidine scaffold.

Positive results in these initial screens would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency and selectivity.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and pathways affected by the compound.

-

In Vivo Efficacy and Safety Studies: Evaluation of the compound's therapeutic effect and toxicity profile in animal models.

The versatility of the pyrimidine scaffold suggests that 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine could possess interesting and valuable biological activities. The systematic application of the methodologies outlined in this guide will be crucial in unlocking its full therapeutic potential.

References

-

Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed. (2022, December 15). Retrieved February 27, 2026, from [Link]

-

LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation - Spandidos Publications. (2018, February 2). Retrieved February 27, 2026, from [Link]

-

Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (2022, November 11). Retrieved February 27, 2026, from [Link]

-

Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC. (2021, November 29). Retrieved February 27, 2026, from [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - MDPI. (2025, February 23). Retrieved February 27, 2026, from [Link]

-

Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. (n.d.). Retrieved February 27, 2026, from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved February 27, 2026, from [Link]

-

Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

-

Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing. (2023, October 2). Retrieved February 27, 2026, from [Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds - The Royal Society of Chemistry. (n.d.). Retrieved February 27, 2026, from [Link]

-

MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved February 27, 2026, from [Link]

-

Cytokine production induced by LPS stimulation in BMDM cell lines. (A)... - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

- CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (n.d.).

-

Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - MDPI. (2021, November 4). Retrieved February 27, 2026, from [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (2015, August 28). Retrieved February 27, 2026, from [Link]

-

LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1 via regulation of macrophage M1/M2 polarization - eLife. (2024, April 12). Retrieved February 27, 2026, from [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave. (2018, September 14). Retrieved February 27, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved February 27, 2026, from [Link]

Sources

- 1. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-amino-5-cyano-2, 6-disubstituted pyrimidines as a potential antifilarial DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism [mdpi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Molecular Medicine Reports [spandidos-publications.com]

Technical Safety Monograph: 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

Chemical Identity & Molecular Architecture[1]

This monograph details the safety and handling profile for 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine . As a halogenated aminopyrimidine, this compound serves as a critical electrophilic scaffold in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and Bcl-2 family antagonists (e.g., analogs of Venetoclax).

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine |

| Common Synonyms | 4-Amino-6-chloro-2-isopropyl-5-methylpyrimidine; 2-Isopropyl-5-methyl-6-chloropyrimidin-4-amine |

| CAS Number | Not widely listed in public registries; verify specific batch CoA.[1] (Closest structural analog: 2-Amino-4-chloro-6-methylpyrimidine, CAS 5600-21-5) |

| Molecular Formula | C₈H₁₂ClN₃ |

| Molecular Weight | 185.65 g/mol |

| SMILES | CC(C)c1nc(N)c(C)c(Cl)n1 |

Structure-Activity Relationship (SAR) & Reactivity

The molecule features three distinct functional zones that dictate its safety profile:

-

C6-Chloro Substituent: Highly reactive toward nucleophilic aromatic substitution (

). This is the primary site for toxicological concern (potential haptenization/sensitization) and synthetic utility. -

C4-Amine: Provides basicity and hydrogen bond donor capability, increasing solubility in polar organic solvents but potentially contributing to skin/eye irritation.

-

C2-Isopropyl & C5-Methyl: Lipophilic domains that enhance membrane permeability, potentially increasing systemic absorption upon dermal exposure.

GHS Hazard Assessment & Toxicology

Note: In the absence of specific in vivo data for this exact intermediate, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous chloropyrimidines.

GHS Classification (Predicted)

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Cat 4 | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[2] | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation. | H335 |

| Skin Sensitization | Cat 1B | May cause an allergic skin reaction. | H317 |

Toxicological Mechanisms

-

Sensitization Risk: The electrophilic C6-chlorine atom can react with cysteine residues in skin proteins (haptenization), leading to T-cell mediated hypersensitivity (allergic contact dermatitis).

-

Mucosal Irritation: The basic amine functionality combined with the halogenated ring creates a local irritant effect on mucous membranes (eyes, upper respiratory tract).

-

Systemic Toxicity: Likely moderate oral toxicity (LD50 estimated 500–2000 mg/kg) due to interference with nucleotide metabolism, a common trait of pyrimidine antimetabolites.

Handling, Storage, & Stability Protocols

Storage Conditions

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen) recommended. The C-Cl bond is stable, but the amine can oxidize, and the ring is susceptible to hydrolysis under prolonged moisture exposure.

-

Container: Amber glass vial with PTFE-lined cap to prevent photolytic degradation.

Safe Handling Workflow (SOP)

Engineering Controls:

-

All weighing and transfer operations must be performed inside a Chemical Fume Hood or Powder Containment Enclosure .

-

Maintain face velocity >0.5 m/s.

Personal Protective Equipment (PPE):

-

Gloves: Double-gloving recommended. Inner: Latex (tactility); Outer: Nitrile (>0.11mm thickness). Rationale: Nitrile provides superior resistance to halogenated heterocycles.

-

Respiratory: If handling >10g or outside a hood, use a P3 (EN 143) or N95 (NIOSH) particulate respirator.

-

Eye Protection: Chemical safety goggles (ANSI Z87.1).

Stability & Reactivity Profile

-

Incompatible Materials: Strong oxidizing agents (peroxides), strong acids (protonation of amine), and strong nucleophiles (hydroxides, amines - risk of runaway exotherm).

-

Decomposition Products: Hydrogen chloride (HCl), Nitrogen oxides (NOx), Carbon monoxide (CO).

Emergency Response & Waste Management

First Aid Protocols

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sign of sensitization), seek medical attention.

-

Skin Contact: Wash with polyethylene glycol 400 (if available) followed by soap and water. Rationale: PEG 400 is more effective at solubilizing lipophilic organic bases than water alone.

-

Eye Contact: Rinse with saline or water for 15 minutes, lifting eyelids. Do not neutralize with acids.

Spill Cleanup Algorithm

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don full PPE (Gown, Double Nitrile Gloves, Goggles, Respirator).

-

Contain: Cover spill with a damp absorbent pad (to prevent dust generation).

-

Neutralize: Wipe surface with a 5% Sodium Bicarbonate solution (neutralizes potential HCl generation).

-

Verify: Check surface pH to ensure neutrality before declaring "Clean."

Waste Disposal

-

Classification: Hazardous Chemical Waste (Halogenated Organic).

-

Method: High-temperature incineration (>1000°C) with scrubber for HCl gas.

-

Do NOT: Dispose of down drains. Toxic to aquatic life (Predicted Aquatic Chronic Cat 3).

Visualization: Safety Decision Logic

The following diagram illustrates the decision-making process for handling this specific intermediate, integrating exposure risk with appropriate response actions.

Figure 1: Operational Safety Logic Flow for Handling Halogenated Pyrimidine Intermediates.

Synthesis & Application Context

Role in Drug Discovery

This molecule is a "privileged scaffold." The 6-chloro position allows for the introduction of diverse nucleophiles (amines, thiols, alkoxides) via

Key Reaction: Nucleophilic Displacement

To derivatize this scaffold safely:

-

Solvent: Use polar aprotic solvents (DMF, DMSO, NMP) to accelerate the

reaction. -

Base: Use non-nucleophilic bases (DIPEA,

) to scavenge the generated HCl. -

Temperature: Reactions typically require 80–120°C. Caution: Ensure closed vessels are rated for pressure if volatile amines are used.

References

-

PubChem Compound Summary. (2023). Chloropyrimidine Derivatives: Reactivity and Toxicity Profiles. National Center for Biotechnology Information. [Link]

-

ECHA (European Chemicals Agency). (2023).[3] C&L Inventory: 2-Amino-4-chloropyrimidine derivatives. (Used as surrogate data for hazard classification). [Link]

-

Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine

Strategic Rationale & Introduction

Substituted 4-amino-6-chloropyrimidines are highly privileged scaffolds in modern drug discovery, frequently serving as critical electrophilic building blocks for active pharmaceutical ingredients (APIs), including spleen tyrosine kinase (SYK) inhibitors like Fostamatinib (1) [1]. The compound 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine presents a unique synthetic challenge due to the steric hindrance of the isopropyl group at C2 and the methyl group at C5.

As a Senior Application Scientist, I have designed this protocol to move beyond standard bench-scale trial-and-error. The following three-step methodology is engineered for scalability, utilizing self-validating visual cues and robust thermodynamic controls to ensure high regioselectivity and yield across multi-kilogram batches.

Retrosynthetic Pathway

Fig 1: Three-step scalable synthetic route to 6-Chloro-5-methyl-2-(propan-2-yl)pyrimidin-4-amine.

Process Chemistry & Step-by-Step Protocols

Step 1: Pinner-Type Pyrimidine Condensation

Objective: Synthesis of 2-isopropyl-5-methylpyrimidine-4,6-diol.

-

Causality & Design: We utilize dimethyl methylmalonate rather than the diethyl variant because methyl esters exhibit superior electrophilicity in alkoxide-mediated condensations, reducing reaction time. Sodium methoxide (NaOMe) is selected as the base to match the ester leaving group, strictly preventing transesterification byproducts that complicate downstream crystallization.

-

Self-Validating System: The reaction begins as a thick, opaque white suspension. As the double condensation proceeds and the sodium salt of the pyrimidine-diol forms, the mixture transitions into a completely transparent, pale-yellow homogeneous solution. This visual clearance serves as an intrinsic validation that the amidine has been fully consumed.

Protocol:

-

Charge a dry reactor with methanol (5.0 L/kg) and cool to 0°C under nitrogen.

-

Slowly add NaOMe (3.0 eq) followed by isobutyramidine hydrochloride (1.0 eq). Stir for 30 minutes to liberate the free amidine base.

-

Add dimethyl methylmalonate (1.05 eq) dropwise over 1 hour, maintaining the internal temperature below 10°C.

-

Heat the mixture to reflux (65°C) for 12 hours. Monitor for the visual transition from suspension to clear solution.

-

Workup: Cool to room temperature, concentrate under vacuum, and reconstitute in water. Acidify to pH 3-4 using 2M HCl. The product precipitates as a white solid. Filter, wash with cold water, and dry under vacuum at 50°C.

Step 2: Deoxychlorination via Phosphorus Oxychloride (POCl₃)

Objective: Synthesis of 4,6-dichloro-2-isopropyl-5-methylpyrimidine.

-

Causality & Design: The conversion of pyrimidinols to chloropyrimidines is heavily reliant on the disruption of stable keto-enol tautomers. While traditional methods use massive excesses of POCl₃, modern scale-up dictates minimizing this reagent to reduce the environmental burden and the violently exothermic water quench (2) [2]. We utilize N,N-dimethylaniline as a catalytic additive; it accelerates the formation of the highly electrophilic Vilsmeier-Haack-type intermediate, allowing the reaction to proceed efficiently at 105°C.

-

Self-Validating System: The starting diol is completely insoluble in POCl₃. As the chlorination proceeds, the solid dissolves, yielding a clear amber liquid. Furthermore, the reaction evolves HCl gas; the cessation of bubbling through the scrubber system provides a reliable, real-time indicator of reaction completion.

Protocol:

-

In a dry reactor equipped with a caustic scrubber, charge the pyrimidine-diol (1.0 eq) and POCl₃ (3.0 eq).

-

Add N,N-dimethylaniline (0.5 eq) dropwise. Caution: Mild exotherm.

-

Ramp the internal temperature to 105°C and hold for 4 hours until gas evolution ceases and the mixture is a clear amber solution.

-

Workup: Cool to 40°C and distill off excess POCl₃ under reduced pressure to minimize quench hazards (3) [3].

-